molecular formula C19H12BrN5O3 B15008383 6-Amino-4-(6-bromo-1,3-benzodioxol-5-yl)-3-(pyridin-4-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(6-bromo-1,3-benzodioxol-5-yl)-3-(pyridin-4-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B15008383
M. Wt: 438.2 g/mol
InChI Key: SOEBXPIZZSJKFE-UHFFFAOYSA-N
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Description

6-AMINO-4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-3-(PYRIDIN-4-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-3-(PYRIDIN-4-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in the efficiency and yield of the synthesis.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure scalability and cost-effectiveness. This involves the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to enhance the production rate and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

6-AMINO-4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-3-(PYRIDIN-4-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.

Scientific Research Applications

6-AMINO-4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-3-(PYRIDIN-4-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

    Industry: The compound can be used in the production of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 6-AMINO-4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-3-(PYRIDIN-4-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of enzymatic activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    6-AMINO-4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-3-(PYRIDIN-4-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE: shares structural similarities with other pyranopyrazole derivatives.

    4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-3-(PYRIDIN-4-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE: is another related compound with a similar core structure but different functional groups.

Uniqueness

The uniqueness of 6-AMINO-4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-3-(PYRIDIN-4-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C19H12BrN5O3

Molecular Weight

438.2 g/mol

IUPAC Name

6-amino-4-(6-bromo-1,3-benzodioxol-5-yl)-3-pyridin-4-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C19H12BrN5O3/c20-12-6-14-13(26-8-27-14)5-10(12)15-11(7-21)18(22)28-19-16(15)17(24-25-19)9-1-3-23-4-2-9/h1-6,15H,8,22H2,(H,24,25)

InChI Key

SOEBXPIZZSJKFE-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C3C(=C(OC4=NNC(=C34)C5=CC=NC=C5)N)C#N)Br

Origin of Product

United States

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